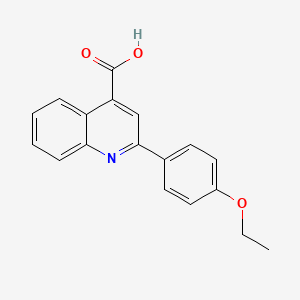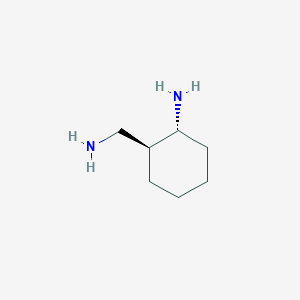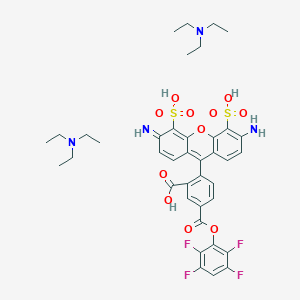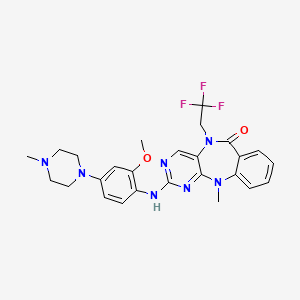
Dclk1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dclk1-IN-1 is a small molecule inhibitor specifically designed to target doublecortin-like kinase 1 (DCLK1), a protein kinase involved in various cellular processes including neurogenesis and cancer progression. DCLK1 is known to regulate stemness and epithelial-mesenchymal transition (EMT) in cancer cells, making it a promising target for cancer therapy .
作用機序
Target of Action
Dclk1-IN-1 is a selective inhibitor of the Doublecortin-like kinase 1 (DCLK1) . DCLK1 is a multi-domain bi-functional protein that belongs to the protein kinase D superfamily and the doublecortin (DCX) family within the microtubule-associated protein (MAP) superfamily . It plays a crucial role in neurogenesis and has been identified as an intestinal and pancreatic stem cell marker . Overexpression of DCLK1 has been reported in multiple cancers, including colon, pancreatic, and renal .
Mode of Action
This compound interacts with its target, DCLK1, by binding to the kinase domain of DCLK1 . This binding induces a drastic conformational change of the ATP binding site .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to regulate tumorigenesis and epithelial‑mesenchymal transformation via several important pathways, such as Notch, Wnt/β‑catenin, RAS and multiple microRNAs . In particular, DCLK1 expression positively correlates with NOTCH signaling pathway activation .
Pharmacokinetics
It is described as an "in vivo-compatible chemical probe" , suggesting that it has suitable properties for absorption, distribution, metabolism, and excretion (ADME) in a living organism.
Result of Action
The inhibition of DCLK1 by this compound has several molecular and cellular effects. It strongly inhibits DCLK1 phosphorylation and downregulates pluripotency factors and cancer stem cell (CSC) or epithelial-mesenchymal transition (EMT)-associated markers . Functionally, this compound treatment results in significantly reduced colony formation, migration, and invasion .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, DCLK1 is highly expressed in tuft cells of the gastrointestinal tract . These tuft cells serve a chemosensory role in the small intestine and colon . Their primary function is to initiate a T helper cell immune response against parasites . This suggests that the cellular environment and the presence of specific cell types can influence the action and efficacy of this compound.
生化学分析
Biochemical Properties
Dclk1-IN-1 binds to the kinase domain of DCLK1, inducing a drastic conformational change of the ATP binding site . This binding does not prevent DCLK1’s Microtubule-Associated Protein (MAP) function . This compound has been reported as a highly selective DCLK1 inhibitor, a powerful tool to dissect DCLK1 biological functions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit the proliferation, invasion, migration, and colony formation of head and neck squamous cell carcinoma (HNSCC) cells . In addition, this compound has been shown to prevent lipopolysaccharide (LPS)-induced NF-κB activation and cytokine production in macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves binding directly to the kinase domain of DCLK1, inducing a drastic conformational change of the ATP binding site . This binding does not prevent DCLK1’s Microtubule-Associated Protein (MAP) function . This compound has been reported to bind DCLK1 long isoforms .
Temporal Effects in Laboratory Settings
It has been reported that this compound treatment for 48 hours affected cell cycle dynamics .
Metabolic Pathways
DCLK1, the target of this compound, is associated with increased KRAS expression via the PI3K/AKT/mTOR-pathway .
Subcellular Localization
DCLK1, the target of this compound, is localized to the nucleoplasm and in addition localized to the cytosol .
準備方法
The synthesis of Dclk1-IN-1 involves multiple steps, starting with the preparation of the core benzopyrimido-diazepine scaffold. This scaffold is then functionalized with various substituents to enhance its selectivity and potency. The synthetic route typically involves:
化学反応の分析
Dclk1-IN-1 primarily undergoes substitution reactions during its synthesis. The key reactions include:
Nucleophilic Substitution: Introduction of functional groups to the core scaffold.
Electrophilic Substitution: Further modification of the scaffold to enhance its pharmacological properties.
Catalytic Reactions: Use of catalysts to facilitate the formation of the desired product with high yield and purity.
科学的研究の応用
Dclk1-IN-1 has been extensively studied for its potential applications in cancer therapy. Some of its key applications include:
Cancer Treatment: this compound has shown promising results in inhibiting the growth and invasion of renal cell carcinoma and other cancers by targeting DCLK1.
Stem Cell Research: By inhibiting DCLK1, this compound helps in studying the role of this kinase in maintaining stemness and EMT in cancer stem cells.
Immunotherapy: This compound has potential as an immunotherapy agent, especially in combination with other treatments like anti-PD1 therapy.
類似化合物との比較
Dclk1-IN-1 is unique in its high selectivity for DCLK1 compared to other kinase inhibitors. Similar compounds include:
XMD8-92: Another DCLK1 inhibitor but with lower selectivity.
LRRK2-IN-1: Shares a similar scaffold but targets a different kinase, leucine-rich repeat kinase 2 (LRRK2).
D1, D2, D6, D7, D8, D12, D14, and D15: Newly synthesized DCLK1 inhibitors with varying degrees of selectivity and potency.
特性
IUPAC Name |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5-(2,2,2-trifluoroethyl)pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N7O2/c1-33-10-12-35(13-11-33)17-8-9-19(22(14-17)38-3)31-25-30-15-21-23(32-25)34(2)20-7-5-4-6-18(20)24(37)36(21)16-26(27,28)29/h4-9,14-15H,10-13,16H2,1-3H3,(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFCHSFVWSLDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4CC(F)(F)F)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of DCLK1-IN-1?
A: this compound is a potent and selective small molecule inhibitor of Doublecortin Like Kinase 1 (DCLK1) kinase activity. [, , ] It binds to the kinase domain of DCLK1, inducing a conformational change that prevents phosphorylation of downstream targets. [, ] This inhibition leads to the downregulation of pluripotency factors and markers associated with cancer stem cells (CSCs) and epithelial-mesenchymal transition (EMT). []
Q2: What are the downstream effects of this compound treatment on cancer cells?
A2: Inhibition of DCLK1 by this compound has been shown to:
- Reduce CSC properties: Suppress colony formation, decrease the formation of floating and Matrigel spheroids, and downregulate stemness markers (c-MET, c-MYC). [, ]
- Inhibit EMT: Downregulate EMT-associated markers (N-Cadherin) and reduce migration and invasion capabilities of cancer cells. [, ]
- Promote anti-tumor immunity: Decrease the expression of the immune checkpoint ligand PD-L1, leading to increased immune-mediated cytotoxicity alone and in combination with anti-PD1 therapy. []
- Impact exosome biogenesis: Influence the biogenesis and cargo selection of small extracellular vesicles (sEVs) in a kinase-dependent manner, potentially affecting cell migration and signaling. []
Q3: What is the structural basis for the selectivity of this compound?
A: Crystal structures of the DCLK1 kinase domain in complex with this compound precursors and the final compound revealed key interactions responsible for its selectivity. [, ] this compound binds to an allosteric site in the kinase domain, inducing a conformational change in the N-lobe. [] This interaction is highly specific to DCLK1 and does not affect the function of other closely related kinases.
Q4: What are the potential therapeutic applications of this compound?
A4: Preclinical studies suggest that this compound holds promise as a potential therapeutic agent for various cancers, including:
- Renal Cell Carcinoma (RCC): Exhibits broad anti-tumor activity in RCC cell lines, including inhibition of CSC properties, EMT, and promotion of anti-tumor immunity. []
- Gastric Cancer: Reduces sEV biogenesis and reprograms sEV cargo, potentially impacting tumor progression. [] Also, shows efficacy in patient-derived organoids, inhibiting tumor growth and increasing cell death. []
- Colorectal Cancer: Demonstrates chemoresistance-reversing potential in cell lines, possibly through the inhibition of apoptosis pathways. [] Shows efficacy in patient-derived organoids, reducing tumor size and increasing cell death. []
- Hepatocellular Carcinoma: Preclinical studies indicate potential as a therapeutic target, with DCLK1 inhibition leading to decreased CSC markers, spheroid formation, and cell migration. []
Q5: Has this compound been tested in clinical trials?
A5: While this compound has shown promising results in preclinical studies, it has not yet progressed to clinical trials.
Q6: Are there any known resistance mechanisms to this compound?
A6: The provided research does not discuss specific resistance mechanisms to this compound. Further research is needed to understand the potential development of resistance and explore strategies to overcome it.
Q7: What is the role of DCLK1 in SARS-CoV-2 infection?
A: Recent research has identified a previously unknown role for DCLK1 in SARS-CoV-2 pathogenesis. [] DCLK1 expression is elevated in the lungs of COVID-19 patients and is associated with disease severity. [] DCLK1 appears to be involved in the viral replication cycle and dysregulation of cell signaling pathways, contributing to lung pathology. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2810857.png)
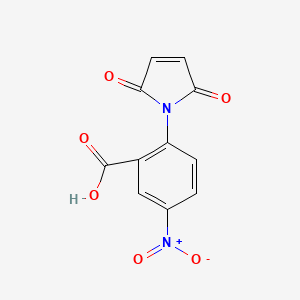
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2810861.png)
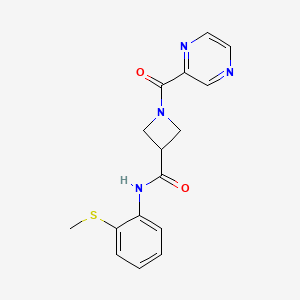

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)
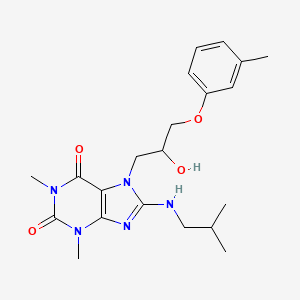
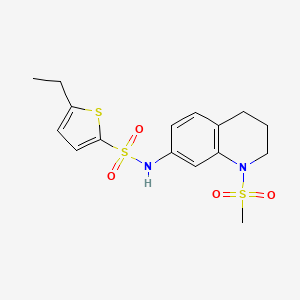
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2810868.png)
